molecular formula C15H22N4O2S2 B14019368 1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea CAS No. 21436-75-9

1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea

Katalognummer: B14019368
CAS-Nummer: 21436-75-9
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: FUEATPJUPKDBAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydrazinecarbothioamide, a methylethylidene group, and a piperidinylsulfonyl phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]-
  • HYDRAZINECARBOTHIOAMIDE,2-(2,2-DIMETHOXY-1-METHYLETHYLIDENE)-
  • HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLHEPTYLIDENE)-

Uniqueness

HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

21436-75-9

Molekularformel

C15H22N4O2S2

Molekulargewicht

354.5 g/mol

IUPAC-Name

1-(4-piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea

InChI

InChI=1S/C15H22N4O2S2/c1-12(2)17-18-15(22)16-13-6-8-14(9-7-13)23(20,21)19-10-4-3-5-11-19/h6-9H,3-5,10-11H2,1-2H3,(H2,16,18,22)

InChI-Schlüssel

FUEATPJUPKDBAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.